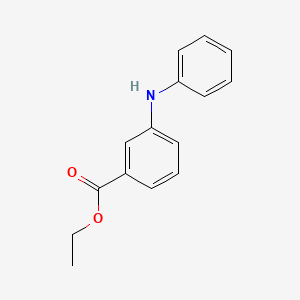

Ethyl 3-(phenylamino)benzoate

Vue d'ensemble

Description

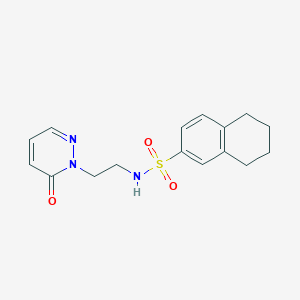

Ethyl 3-(phenylamino)benzoate, also known as 3-(phenylamino)benzoic acid ethyl ester, is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.29 .

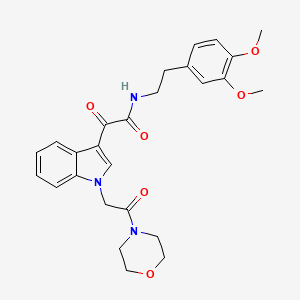

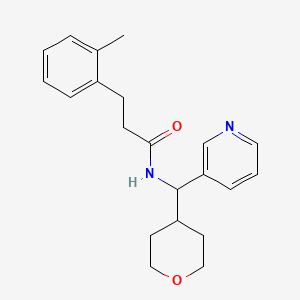

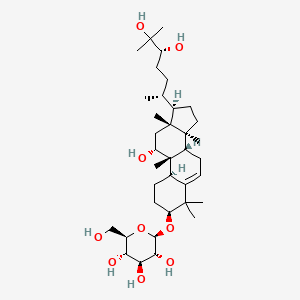

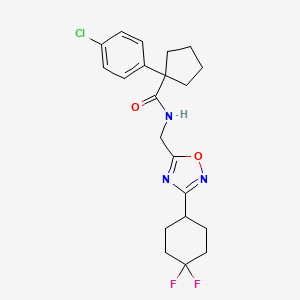

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique

Antiplatelet Activity and Drug Development

Ethyl 3-(phenylamino)benzoate derivatives have been explored for their selective anti-PAR4 activity, which is relevant in the context of antiplatelet drug development. A series of these derivatives were synthesized and evaluated, with some compounds showing potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression. This suggests the potential of this compound derivatives as a basis for developing novel antiplatelet drug candidates (Chen et al., 2008).

Antimicrobial Properties

Derivatives of this compound have shown significant antimicrobial properties. For example, certain compounds exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, indicating the potential of these compounds in antimicrobial drug development (Wang et al., 2017).

Anti-Juvenile Hormone Activity

This compound derivatives have been tested for anti-juvenile hormone activity, specifically inducing precocious metamorphosis in larvae of the silkworm. These findings are relevant in the context of pest control and understanding hormonal pathways in insects (Furuta et al., 2006).

Polycondensation and Polymer Synthesis

This compound derivatives are used in the polycondensation process to extend the synthesis of well-defined condensation polymers. This has implications in the field of material science, particularly in the development of polymers with specific properties (Sugi et al., 2005).

Ethylene Regulation in Plants

This compound is involved in the regulation of ethylene, a plant hormone essential for various physiological processes. The compound's role in modulating the biosynthesis of benzyl benzoate and phenylethyl benzoate in plants indicates its significance in understanding plant hormone pathways and their effects on plant growth and development (Dexter et al., 2008).

Mécanisme D'action

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3-(phenylamino)benzoate .

Propriétés

IUPAC Name |

ethyl 3-anilinobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)12-7-6-10-14(11-12)16-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERRBZMLVXUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)